molecular formula C22H31N3O13 B017573 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside CAS No. 7284-16-4

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside

Cat. No. B017573
CAS RN: 7284-16-4
M. Wt: 545.5 g/mol
InChI Key: HWBFEVWOQMUQIE-MVEDJEFUSA-N
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Description

Synthesis Analysis

The synthesis of 4-nitrophenyl glycosides involves strategic chemical reactions that introduce the nitrophenyl moiety into the glycoside structure. For example, the synthesis of related compounds like 4-nitrophenyl beta-D-fucofuranoside involves multiple steps, including the use of key intermediates and specific reaction conditions to achieve the desired glycosidic linkage and nitrophenyl functionalization (Chiocconi et al., 2000).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside and related compounds can be elucidated using techniques like X-ray diffraction and spectroscopy. These methods provide insights into the crystalline structure, molecular geometry, and electronic configuration, which are essential for understanding the compound's reactivity and interactions with biological molecules. For instance, the crystal and molecular structure analysis of N-(4-nitrophenyl)-β-alanine offers insights into hydrogen bonding and molecular interactions that could be relevant to understanding similar nitrophenyl derivatives (Marchewka et al., 2011).

Chemical Reactions and Properties

4-Nitrophenyl glycosides undergo specific chemical reactions, such as enzymatic hydrolysis, which are pivotal in biochemical assays. The hydrolysis of 4-nitrophenyl glycosides by enzymes like chitinase is closely monitored to understand enzyme specificity and mechanism. These reactions highlight the compound's role as a substrate in enzymatic studies and its interaction with enzyme active sites (Letzel et al., 2011).

Scientific Research Applications

  • Exochitinase Activity Measurement

    • Application Summary : 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is used to measure the exochitinase activity of various proteins . Exochitinases are enzymes that degrade chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose.
    • Methods of Application : The compound is used as a substrate in enzymatic reactions. The enzyme breaks down the substrate, and the amount of product formed is measured to determine the enzyme’s activity .
    • Results or Outcomes : This method has been used to measure the exochitinase activity of DOI, a novel protein from Chinese yam (Dioscorea opposita Thunb.), and ChiEn3 from Coprinopsis cinerea .
  • Chitinolytic Enzyme Activity Measurement

    • Application Summary : 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside has also been used to determine the activity of a chitinolytic enzyme, N-acetyl-β-D-glucosaminidases . These enzymes are involved in the degradation of chitin.
    • Methods of Application : Similar to the exochitinase activity measurement, this compound is used as a substrate in enzymatic reactions. The enzyme breaks down the substrate, and the amount of product formed is measured to determine the enzyme’s activity .
    • Results or Outcomes : This method provides a quantitative measure of the activity of N-acetyl-β-D-glucosaminidases .
  • Industrial Chitin Hydrolysis

    • Application Summary : This compound has been used in industrial chitin hydrolysis reactions for the extraction of glucosamine and chitobiose at low pH .
    • Methods of Application : The compound is used as a substrate in enzymatic reactions involving chitinases. The enzymes break down the substrate, and the products (glucosamine and chitobiose) are extracted .
    • Results or Outcomes : The method has shown some efficacy against non-treated substrates, such as fungal chitin and chitin from shrimp .
  • Acidic Exo/Endo-Chitinase Characterization

    • Application Summary : 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside has been used in the characterization of a novel acidic exo/endo-chitinase from the thermophilic filamentous fungus Rasamsonia emersonii .
    • Methods of Application : The compound is used as a substrate in enzymatic reactions. The enzyme breaks down the substrate, and the amount of product formed is measured to determine the enzyme’s activity .
    • Results or Outcomes : The enzyme was found to be optimally active at 50 °C and a markedly low pH of 2.8 .
  • Chitinase Enzyme Assay

    • Application Summary : This compound has been used in chitinase enzyme assays of bronchoalveolar lavage samples, acidic mammalian chitinase activity assays of human gastric juice, and chitinase assays in crystalline style extracts of Greenshell Mussels and the fungus Fusarium oxysporum .
    • Methods of Application : The compound is used as a substrate in enzymatic reactions. The enzyme breaks down the substrate, and the amount of product formed is measured to determine the enzyme’s activity .
    • Results or Outcomes : This method provides a quantitative measure of the activity of chitinases .
  • Characterization of Acidic Exo/Endo-Chitinase

    • Application Summary : 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside has been used in the characterization of a novel acidic exo/endo-chitinase from the thermophilic filamentous fungus Rasamsonia emersonii .
    • Methods of Application : The compound is used as a substrate in enzymatic reactions. The enzyme breaks down the substrate, and the amount of product formed is measured to determine the enzyme’s activity .
    • Results or Outcomes : The enzyme was found to be optimally active at 50 °C, and markedly low pH of 2.8 .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBFEVWOQMUQIE-MVEDJEFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Havanapan, A Bourchookarn, AJ Ketterman… - Journal of …, 2016 - Elsevier
Many cultivated rubber trees (Hevea brasiliensis) are invaded by various Phytophthora species fungi, especially in tropical regions which result in crop yield losses. Comparative …
Number of citations: 25 www.sciencedirect.com

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